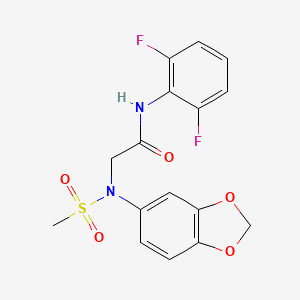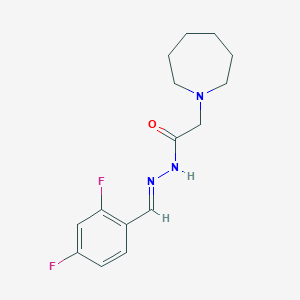![molecular formula C18H21N3O4S B5537955 8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)
8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of molecules that exhibit diverse chemical and physical properties, making them significant in the field of heterocyclic chemistry. These compounds, including quinolinones and pyrazoloquinolines, are of interest due to their potential applications in various fields, including material science and pharmaceuticals, minus the drug use and side effects aspects.
Synthesis Analysis
Synthesis approaches for related compounds often involve multi-component reactions, leveraging the reactivity of intermediate structures to build complex heterocyclic frameworks. For instance, the use of 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in aqueous ethanol can lead to pyranoquinoline derivatives with high yields, showcasing the efficiency of multi-component synthesis strategies in constructing such complex molecules (Asghari, Ramezani, & Mohseni, 2014).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques, including NMR, IR, and crystallography, to elucidate their complex frameworks. These studies reveal intricate details about the spatial arrangement of atoms within the molecules and the presence of functional groups that dictate their reactivity and physical properties.
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to a wide range of derivatives, demonstrating their versatile reactivity. For example, reactions with aryldiazonium salts mediated by molecular sieves can lead to the formation of pyrazolo[3,4-c]quinolines, highlighting the ability to form multiple chemical bonds in a single reaction step and showcasing the compounds' chemical properties (Deng et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application. These properties are often influenced by the molecular structure, particularly the presence and arrangement of functional groups within the molecule.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are integral to understanding the utility and applications of these compounds. For example, their ability to participate in heteroannulation reactions using a methyl group as a one-carbon unit showcases their potential in synthetic chemistry for creating complex heterocyclic structures (Deng et al., 2016).
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
Research has focused on the synthesis and structural analysis of quinolinone derivatives, highlighting their significance in medicinal chemistry. For instance, novel 4-pyrazolylquinolinone derivatives were synthesized, showcasing the versatility of quinolinone compounds in generating pharmacologically active structures (Abass, 2000). Similarly, the quinoxalinone core, closely related to quinolinones, has been identified as a key structure in various bioactive compounds, indicating the potential of quinolinone derivatives in drug development (Shi et al., 2017).
Material Science Applications
Quinolinone derivatives also find applications in material science, for instance, in the preconcentration of trace metals from seawater, demonstrating their utility in environmental science (Willie et al., 1983). Additionally, quinolinone-based compounds have been evaluated for their photophysical properties, suggesting their potential in photovoltaic and light-emitting devices (Sapochak et al., 2001).
Antioxidant Properties
The antioxidant properties of quinolinone derivatives have been explored, indicating their potential in the development of novel antioxidants. For instance, novel 3-pyrazolyl or -isoxazolyl substituted 4-hydroxy-2(1H)-quinolinones exhibited photo-antiproliferative activity, suggesting their use in therapeutic applications (Chimichi et al., 2006). Furthermore, some 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related derivatives showed promising antioxidant activities, reinforcing the potential of quinolinone derivatives in medicinal chemistry (Hassan et al., 2017).
Eigenschaften
IUPAC Name |
3-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]-8-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-11-4-3-5-12-16(11)19-8-13(17(12)22)18(23)21-7-6-20(2)14-9-26(24,25)10-15(14)21/h3-5,8,14-15H,6-7,9-10H2,1-2H3,(H,19,22)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVHAAXIACZHKL-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N3CCN(C4C3CS(=O)(=O)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N3CCN([C@H]4[C@@H]3CS(=O)(=O)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]-8-methyl-1H-quinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)
![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)



![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)
![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)
![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)